Ethyl 1-methyl-1H-1,2,4-triazole-3-carboxylate
Description
Properties
IUPAC Name |
ethyl 1-methyl-1,2,4-triazole-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O2/c1-3-11-6(10)5-7-4-9(2)8-5/h4H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTTWHLNWDVJKAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C=N1)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 1-methyl-1H-1,2,4-triazole-3-carboxylate can be synthesized through the esterification of 1-methyl-1H-1,2,4-triazole-3-carboxylic acid with ethanol. The reaction typically involves the use of a dehydrating agent such as sulfuric acid or a coupling reagent like dicyclohexylcarbodiimide (DCC) to facilitate the esterification process .
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production of this compound with high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-methyl-1H-1,2,4-triazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the triazole ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted triazole derivatives.
Scientific Research Applications
Biological Activities
Ethyl 1-methyl-1H-1,2,4-triazole-3-carboxylate and its derivatives exhibit a range of biological activities:
- Antifungal Properties : Compounds in the triazole family are known for their antifungal effects. For instance, derivatives have shown efficacy against various fungal pathogens by inhibiting ergosterol synthesis, a crucial component of fungal cell membranes .
- Anticancer Effects : Recent studies have indicated that certain derivatives possess cytotoxic effects against leukemia cells. The MTT assay demonstrated that specific compounds derived from this compound exhibited significant antiproliferative activity .
Applications in Pharmaceuticals
The pharmaceutical applications of this compound are extensive:
Agricultural Applications
In agriculture, this compound has been explored for its potential as a pesticide:
- Fungicides : The compound's antifungal properties make it suitable for use as a fungicide to protect crops from fungal diseases.
- Growth Regulators : Certain derivatives may act as growth regulators affecting plant metabolism and growth patterns .
Case Studies
Several case studies highlight the effectiveness of this compound:
- Antifungal Efficacy : A study demonstrated that a derivative of this compound showed a significant reduction in fungal growth in vitro compared to untreated controls .
- Cytotoxic Activity : Research involving leukemia cell lines revealed that specific modifications to the triazole structure enhanced cytotoxicity and reduced cell proliferation rates significantly .
- Field Trials for Pesticide Use : Field trials indicated that formulations containing this compound effectively reduced fungal infections in crops while maintaining low toxicity to beneficial organisms .
Mechanism of Action
The mechanism of action of ethyl 1-methyl-1H-1,2,4-triazole-3-carboxylate involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The triazole ring can also interact with various receptors, modulating their function and leading to therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers
Ethyl 1-methyl-1H-1,2,4-triazole-5-carboxylate differs in the ester group’s position (C5 instead of C3). Though synthesized via the same method, its NMR spectrum shows distinct shifts, including a triazole proton at δ 8.10 ppm (C3 isomer) versus δ 8.51 ppm for the C5 isomer in methyl analogs . Positional isomerism significantly impacts electronic distribution and intermolecular interactions, influencing applications in drug design .
Methyl Ester Analogs
Methyl 1H-1,2,4-triazole-3-carboxylate replaces the ethyl ester with a methyl group, reducing steric bulk. Synthesized in 88% yield via esterification of 1,2,4-triazolecarboxylic acid, it exhibits a higher melting point (185–186°C) compared to the ethyl derivative (37–39°C), likely due to enhanced crystallinity . This compound is pivotal in synthesizing nucleoside analogs, leveraging its compact structure for improved metabolic stability .
Halogen-Substituted Derivatives
Such halogenation enhances binding affinity in enzyme inhibition studies, though synthetic yields and physical properties remain unreported .
Aryl-Substituted Derivatives
- Ethyl 5-phenyl-1H-1,2,4-triazole-3-carboxylate incorporates a phenyl group at C5, introducing hydrophobicity. This modification broadens applications in anticancer and anti-inflammatory agents, as aryl groups often enhance target engagement .
- Ethyl 3-(3-(trifluoromethyl)phenyl)-1H-1,2,4-triazole-5-carboxylate features a trifluoromethylphenyl group, combining lipophilicity and electron-withdrawing effects. Such derivatives are explored in high-throughput drug screening due to their enhanced bioavailability .
Physicochemical and Pharmacological Comparisons
Physicochemical Properties
Pharmacological Activity
- Antibacterial/Anti-inflammatory Agents : Pyridinyl-substituted analogs (e.g., Ethyl 1-(2-bromo-5-fluoropyridin-3-yl)-5-(2,4-dichlorophenyl)-1H-1,2,4-triazole-3-carboxylate) demonstrate potent activity against bacterial pathogens and inflammation mediators, attributed to enhanced π-π stacking and halogen bonding .
- Carbonic Anhydrase Inhibition : Triazole derivatives with sulfonamide groups exhibit inhibitory activity against carbonic anhydrase-II, a therapeutic target for glaucoma and epilepsy .
Biological Activity
Ethyl 1-methyl-1H-1,2,4-triazole-3-carboxylate is a compound belonging to the triazole family, which has garnered attention for its diverse biological activities. This article reviews the biological properties of this compound, focusing on its anticancer, anti-inflammatory, and antimicrobial effects, as well as its mechanisms of action.
Overview of Triazole Compounds
Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. They are known for their pharmacological significance, particularly in the development of antifungal agents and anticancer drugs. The presence of the triazole ring in various compounds has been linked to a broad spectrum of biological activities, including anti-inflammatory and antioxidant properties.
Anticancer Activity
Recent studies have highlighted the potential of this compound as an anticancer agent. In vitro assays have demonstrated that derivatives of triazole compounds can inhibit the proliferation of cancer cell lines. For instance:
- Cell Lines Tested : The compound has been evaluated against various leukemia cell lines such as K562 (chronic myeloid leukemia) and CCRF-SB (acute lymphoblastic leukemia) .
- Mechanism of Action : The anticancer effects are attributed to the induction of apoptosis and cell cycle arrest. Specifically, compounds related to this compound have shown significant cytotoxicity at certain concentrations, leading to increased subG1 phase accumulation in treated cells .
Table 1: Summary of Anticancer Activity
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | K562 (CML) | 2.0 | Induces apoptosis |
| CCRF-SB (ALL) | 3.5 | Cell cycle arrest |
Anti-inflammatory Properties
This compound also exhibits anti-inflammatory activity. Research indicates that compounds with a triazole moiety can inhibit pro-inflammatory cytokines and mediators:
- Inflammatory Markers : Studies have shown that derivatives can significantly reduce levels of TNF-α and IL-6 in macrophages activated by lipopolysaccharide (LPS) .
- Mechanism : The anti-inflammatory effects are associated with the inhibition of oxidative stress mediators such as nitric oxide (NO) and reactive oxygen species (ROS), suggesting a protective role against inflammation-induced damage .
Table 2: Summary of Anti-inflammatory Activity
| Compound | Inflammatory Marker | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | TNF-α | 0.84 | Inhibits production |
| IL-6 | 0.75 | Reduces oxidative stress |
Antimicrobial Effects
The antimicrobial properties of this compound have also been explored. Triazoles are known for their efficacy against various microbial pathogens:
- Bacterial Activity : The compound has demonstrated activity against both Gram-positive and Gram-negative bacteria.
- Mechanism : The antimicrobial action is believed to involve disruption of cell membrane integrity and inhibition of key metabolic enzymes .
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound and its derivatives:
- Study on Leukemia Cells : A study found that specific derivatives exhibited significant cytotoxicity in leukemia cell lines with low toxicity profiles . The mechanism involved apoptosis induction through mitochondrial pathway activation.
- Anti-inflammatory Research : Another research highlighted the compound's ability to inhibit COX enzymes selectively while reducing pro-inflammatory cytokine levels in activated macrophages . This suggests potential therapeutic applications in inflammatory diseases.
- Antimicrobial Evaluation : A comprehensive evaluation indicated that triazole derivatives could serve as effective antimicrobial agents against resistant bacterial strains .
Q & A
Q. What are the common synthetic routes for preparing ethyl 1-methyl-1H-1,2,4-triazole-3-carboxylate, and how do reaction conditions influence yield and purity?
this compound is typically synthesized via cyclization of acylamidrazones or alkylation of triazole precursors. A robust method involves reacting ethyl 1,2,4-triazole-3-carboxylate with methyl iodide in the presence of potassium carbonate in DMF/CH₃CN (1:9), followed by column chromatography for purification . Key parameters include:
- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency.
- Temperature : Room temperature minimizes side reactions.
- Catalyst/base : K₂CO₃ facilitates alkylation.
Yield optimization (35–85%) depends on stoichiometric control and purification methods (e.g., recrystallization vs. chromatography) .
Q. Which analytical techniques are most effective for characterizing the structure and purity of this compound?
- X-ray crystallography : Resolves molecular geometry and hydrogen-bonding networks. SHELX software (e.g., SHELXL97) refines crystallographic data, with validation via R-factor analysis and CIF checks .
- NMR spectroscopy : ¹H and ¹³C NMR confirm substituent positions (e.g., methyl group at N1).
- Mass spectrometry : ESI-MS validates molecular weight (e.g., m/z 171.1 for [M+H]⁺) .
- HPLC : Assesses purity (>95% typical for research-grade material) .
Q. What biological activities are associated with this compound derivatives?
Triazole derivatives exhibit antifungal, antibacterial, and anticancer activities. While direct data for this compound is limited, structurally analogous molecules (e.g., ethyl 5-(methoxymethyl)-1H-1,2,4-triazole-3-carboxylate) show broad-spectrum bioactivity via enzyme inhibition (e.g., CYP450) or receptor antagonism . Standard assays include:
- MIC tests for antimicrobial activity.
- MTT assays for cytotoxicity profiling.
Advanced Research Questions
Q. How can researchers optimize synthetic routes to improve yield while minimizing byproducts?
- Design of Experiments (DoE) : Statistically model variables (e.g., solvent ratio, temperature).
- Catalyst screening : Transition metals (e.g., CuI) may enhance regioselectivity.
- In-line analytics : Use FTIR or Raman spectroscopy to monitor reaction progress in real time.
Contradictions in yield data (e.g., 35% vs. 85%) often arise from impurities in starting materials or inadequate quenching .
Q. How should researchers address contradictory results in biological activity studies?
Example contradiction: A derivative shows high in vitro antifungal activity but low in vivo efficacy.
- Replication : Repeat assays under standardized conditions.
- Purity verification : Re-characterize compounds post-synthesis (e.g., via LC-MS).
- Computational modeling : Use molecular docking to assess target binding affinity variations caused by substituent effects (e.g., methyl vs. methoxymethyl groups) .
Q. What strategies are recommended for analyzing crystallographic data with low-resolution or twinned crystals?
- SHELXL refinement : Apply TWIN/BASF commands for twinned data.
- Hydrogen-bonding analysis : Use Mercury software to identify graph sets (e.g., R₂²(8) motifs) and validate packing efficiency .
- Validation tools : Check PLATON/ADDSYM for missed symmetry .
Q. How can structure-activity relationships (SARs) be systematically explored for this compound?
- Analog synthesis : Introduce substituents at C5 (e.g., aryl, heteroaryl) and compare bioactivity.
- QSAR modeling : Correlate electronic (Hammett σ) or steric (Taft Es) parameters with activity data.
Example: Ethyl 5-(pyridin-3-yl)-1H-1,2,4-triazole-3-carboxylate shows enhanced solubility and target affinity vs. the methyl derivative .
Q. What role do hydrogen-bonding interactions play in the solid-state stability of this compound?
Crystal packing is stabilized via N–H⋯O and O–H⋯N hydrogen bonds, forming 2D networks. Graph set analysis (e.g., D–H⋯A motifs) reveals dominant R₂²(8) patterns, which influence melting point (163–166°C) and hygroscopicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
